molecular formula C10H13ClO3 B1247157 Trametol

Trametol

Cat. No.: B1247157
M. Wt: 216.66 g/mol
InChI Key: AZXJGOGDICMETN-WKEGUHRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trametol is a natural product found in Trametes with data available.

Scientific Research Applications

Analgesic Efficacy in Various Conditions

Tramadol has been extensively studied for its analgesic efficacy across different types of pain, including acute, chronic, and neuropathic pain. It has been found effective in managing moderate to severe pain, offering an analgesic efficacy comparable to that of morphine or alfentanil for postoperative pain, and superior to pentazocine. This makes tramadol a viable option for pain management in both inpatient and outpatient settings, including day surgeries and for children (Scott & Perry, 2000; Lehmann, 2012).

Unique Pharmacological Characteristics

Tramadol's pharmacological profile is marked by its 'mild effect' on opioid receptors, leading to fewer side effects compared to classic opioids. This aspect of tramadol is particularly significant in reducing the risk of respiratory depression, which is a common concern with opioid usage. Furthermore, tramadol's effect on monoamine neurotransmitter systems represents a milestone in the evolution of pain treatment, providing a new avenue for the design of analgesics (Bravo, Micó, & Berrocoso, 2017).

Application in Special Populations

The safety and tolerability profile of tramadol make it suitable for use in special populations, such as the elderly or those with poor cardiopulmonary function. It has been shown to have minimal impact on respiratory and cardiovascular parameters at recommended doses, which is an essential consideration for these patient groups (Scott & Perry, 2000).

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1R,2S)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3/t6-,10-/m0/s1

InChI Key

AZXJGOGDICMETN-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)Cl)O)O

SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O

Synonyms

(1,2)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol
(1R,2S)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol
trametol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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